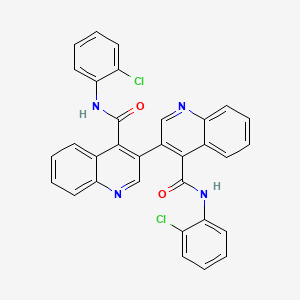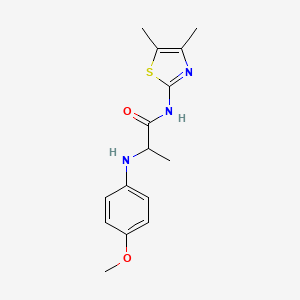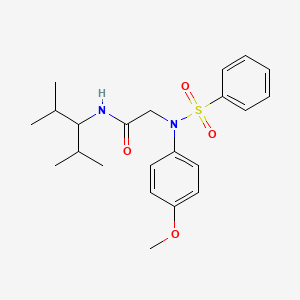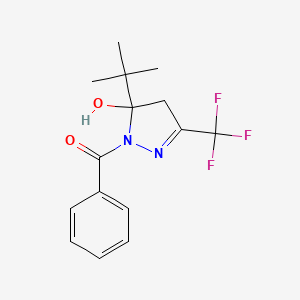![molecular formula C25H27FN2O2 B5235505 1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is a chemical compound that has gained significant attention in scientific research. It is commonly known as AZD-7325 and belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor. In
Mechanism of Action
AZD-7325 acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter GABA. By binding to a specific site on the receptor, AZD-7325 enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, sedative, and hypnotic effects, making it a potential therapeutic agent for various neuropsychiatric disorders.
Biochemical and Physiological Effects:
AZD-7325 has been shown to have anxiolytic, sedative, and hypnotic effects in preclinical studies. It has also been shown to enhance the effects of anesthetics, making it a potential agent for use in anesthesia. In addition, AZD-7325 has been shown to have minimal effects on cognitive function and memory, making it a potentially safer alternative to other anxiolytic and sedative agents.
Advantages and Limitations for Lab Experiments
One advantage of AZD-7325 is its selectivity for the GABAA receptor, which reduces the risk of off-target effects. In addition, its favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, make it a potentially useful therapeutic agent. However, one limitation of AZD-7325 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. This may limit its use in patients taking other medications that are metabolized by the same system.
Future Directions
There are several potential future directions for research on AZD-7325. One area of interest is its potential use in the treatment of alcohol use disorder, as it has been shown to reduce alcohol consumption in preclinical studies. Additionally, further research is needed to determine its safety and efficacy in clinical trials for various neuropsychiatric disorders. Finally, there is potential for the development of novel compounds based on the structure of AZD-7325, which may have improved pharmacokinetic and pharmacodynamic properties.
In conclusion, AZD-7325 is a promising compound with potential therapeutic applications in various neuropsychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of AZD-7325 involves several steps, including the preparation of the starting material, the coupling of the intermediate compound, and the final cyclization step. The starting material is 1-bromo-4-fluorobenzene, which is reacted with piperazine to form 4-(2-fluorophenyl)-1-piperazine. This intermediate is then coupled with 4-((4-(trifluoromethyl)phenyl)ethynyl)benzoic acid to form 1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol.
Scientific Research Applications
AZD-7325 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and insomnia. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In addition, AZD-7325 has also been studied for its potential use as an anesthetic, as it enhances the effects of GABA, a neurotransmitter that plays a crucial role in the inhibition of neuronal activity.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2/c26-22-6-2-3-7-23(22)27-16-18-28(19-17-27)24(29)21-10-8-20(9-11-21)12-15-25(30)13-4-1-5-14-25/h2-3,6-11,30H,1,4-5,13-14,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWFQOCDSQUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)ethynyl]cyclohexanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)
![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)



![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)